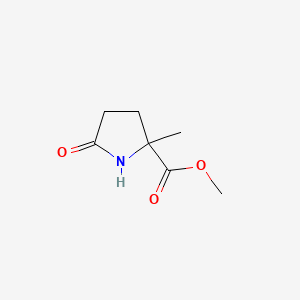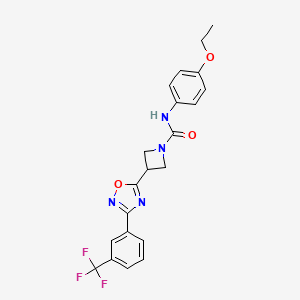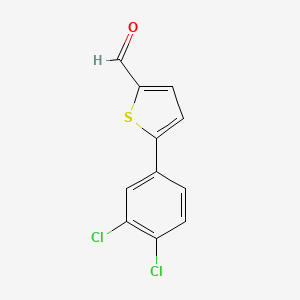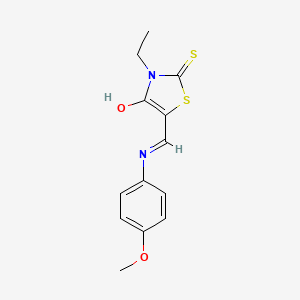
Proline, 2-methyl-5-oxo-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Proline, 2-methyl-5-oxo-, methyl ester is a derivative of the amino acid proline, which is known for its unique cyclic structure that influences the secondary structure of proteins. The modification of proline by introducing methyl groups and an ester function can significantly alter its chemical and physical properties, as well as its reactivity and potential applications in organic synthesis and medicinal chemistry.
Synthesis Analysis
The synthesis of proline derivatives, such as enantiopure proline-valine and hydroxyproline-valine chimeras, involves regioselective enolization and alkylation steps. For instance, the enolization of 4-oxo-N-(9-phenylfluoren-9-yl)proline benzyl ester with a strong base like KN(SiMe3)2, followed by alkylation with iodomethane, leads to the formation of 3,3-dimethyl-4-oxo-N-(9-phenylfluoren-9-yl)proline benzyl ester in excellent yield . Additionally, the synthesis of diastereomerically enriched malonate half-esters from enantiopure malonate diesters is achieved through asymmetric enzymatic hydrolysis by Porcine Liver Esterase (PLE), which can be further transformed into novel 5-substituted Cα-methyl-β-proline analogues .
Molecular Structure Analysis
The molecular structure of azido-substituted proline methyl esters has been elucidated through crystallography. These structures exhibit nonlinear azido moieties with specific N--N--N angles and close intramolecular contacts between the carbonyl oxygen of the amide and the central nitrogen of the azido group, which are indicative of the steric and electronic influences of the substituents on the proline ring .
Chemical Reactions Analysis
The chemical reactivity of proline derivatives is diverse. For example, the reduction of ketone groups in the synthesized β-alkylproline derivatives can be achieved through hydride reduction, leading to enantiopure hydroxyprolines . The azido-substituted proline methyl esters represent a novel proline oxidation, where the azido group can potentially participate in various chemical transformations, such as Staudinger reactions or azide-alkyne cycloadditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of proline derivatives are influenced by their substituents. The introduction of azido and methyl groups can affect the solubility, crystallization behavior, and overall stability of the compounds. The enzymatic resolution of racemic mixtures to obtain enantiopure methyl esters of proline derivatives demonstrates the importance of chirality in determining the physical properties, such as optical rotation, and the potential for high enantiomeric excess in the final products .
科学的研究の応用
Synthesis and Chemical Modification
Studies have demonstrated various methods for the synthesis and chemical modification of proline derivatives. For instance, an improved synthesis pathway for 5-thioxo-L-proline, synthesized from naturally occurring 5-oxo-L-proline, has been developed. This method provides a basis for the synthesis of N-acyl and S-alkyl derivatives of 5-thioxo-L-proline methyl ester, which are valuable in peptide synthesis (Larsen et al., 1989). Additionally, efficient and economical methods have been described for the preparation of various mono-and diprotected a-substituted proline derivatives, which are versatile synthons for proline peptidomimetics (Wang, 1999).
Enantioselective Synthesis
Research has also focused on the enantioselective synthesis of proline derivatives. An example is the synthesis of 3-substituted prolines from 3-hydroxy-(S)-2-proline, allowing for the introduction of various groups at C3 with good to modest diastereoselectivity (Kamenecka et al., 2001).
Chiral Separation and Analysis
Chiral separation of proline derivatives using high-performance liquid chromatography (HPLC) has been developed. This is important in the pharmaceutical industry for the separation of enantiomers of proline derivatives, which are widely used as building blocks in various pharmaceutical compounds (Zhao & Pritts, 2007).
Organocatalysis
Proline derivatives have been utilized in organocatalysis. For instance, the methyl ester of (S)-proline-(S)-phenylalanine has been used in the asymmetric aldol reaction, demonstrating higher diastereo- and enantioselectivity under solvent-free conditions compared to similar reactions in solution (Hernández & Juaristi, 2011).
Metabolism Studies
Metabolism studies involving proline derivatives have been conducted. The metabolism of 5-oxo-L-proline in vivo and its inhibition by analogs such as 3-methyl-5-oxo-L-proline have been investigated, providing insights into enzymatic processes (Hsu & Meister, 1985).
Safety and Hazards
特性
IUPAC Name |
methyl 2-methyl-5-oxopyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-7(6(10)11-2)4-3-5(9)8-7/h3-4H2,1-2H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPIFZJXPJMDIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)N1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(3-Cyanophenyl)-2-methoxyethyl]prop-2-enamide](/img/structure/B3011918.png)
![1-Cyclopropyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazole hydrochloride](/img/structure/B3011920.png)
![(2,4-dimethylphenyl)[6-fluoro-1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B3011921.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B3011927.png)


![N-(2-ethylphenyl)-4-{[3-(4-methylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/structure/B3011931.png)




![N-[4-(2-Ethyl-piperidin-1-yl)-phenyl]-succinamic acid](/img/structure/B3011940.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3011941.png)